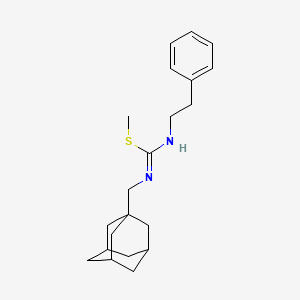
methyl N-(1-adamantylmethyl)-N'-(2-phenylethyl)imidothiocarbamate
Overview
Description
Methyl N-(1-adamantylmethyl)-N'-(2-phenylethyl)imidothiocarbamate is a useful research compound. Its molecular formula is C21H30N2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.21297014 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research on compounds similar to methyl N-(1-adamantylmethyl)-N'-(2-phenylethyl)imidothiocarbamate indicates their effectiveness in corrosion inhibition. For instance, dithiocarbamate compounds have been investigated for their corrosion inhibitory properties against steel in acidic environments. These compounds, including ammonium (2,4-dimethylphenyl)-dithiocarbamate, offer high inhibition efficiency and stability, demonstrating the potential for similar compounds to be used in corrosion protection applications (Kıcır et al., 2016).
Catalysis and Polymerization
(Imido)vanadium complexes containing ligands similar in structure to the compound have shown remarkable catalytic activities, particularly in the dimerization of ethylene, leading to the exclusive production of 1-butene with high selectivity. The steric and electronic nature of the ligands significantly affects the catalytic activity and selectivity, underscoring the importance of molecular design in catalytic applications (Zhang & Nomura, 2010).
Synthesis and Structural Analysis
Compounds featuring adamantane and dithiocarbamate functionalities have been synthesized and analyzed, showing various structural arrangements and promising properties for further applications. For example, the synthesis and structural analysis of (imido)vanadium dichloride complexes reveal their potential in efficient ethylene (co)polymerization, indicating the utility of adamantane-containing compounds in polymer science (Nomura et al., 2017).
Anion Binding and Sensing
Adamantane derivatives have been explored for their anion-binding capabilities, offering insights into the design of new sensors and receptors. Studies on adamantane bisurea derivatives reveal their selectivity and binding strength towards various anions in solution, highlighting the potential of adamantane-based compounds in sensor applications (Blažek et al., 2013).
Advanced Materials
Research into adamantane-containing compounds extends to materials science, where their unique properties are harnessed for the development of advanced materials. For instance, investigations into hollow and solid spheres assembled from functionalized macrocycles containing adamantane demonstrate the potential of these compounds in creating novel nanostructures with specific applications in materials science (Tominaga et al., 2019).
Properties
IUPAC Name |
methyl N'-(1-adamantylmethyl)-N-(2-phenylethyl)carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2S/c1-24-20(22-8-7-16-5-3-2-4-6-16)23-15-21-12-17-9-18(13-21)11-19(10-17)14-21/h2-6,17-19H,7-15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJLCULZYXZUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC12CC3CC(C1)CC(C3)C2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4610773.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B4610783.png)
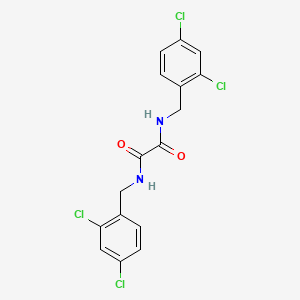
![N-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4610787.png)
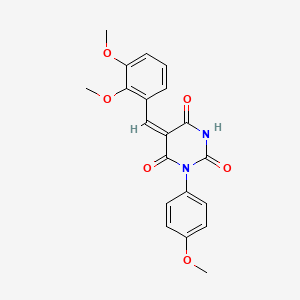
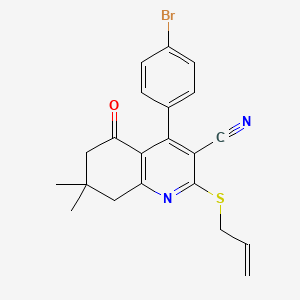

![N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4610821.png)

![2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4610825.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610831.png)
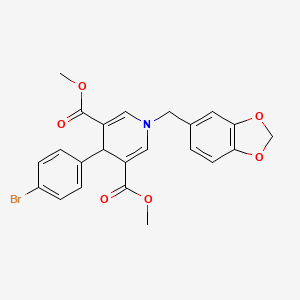
![3-allyl-2-(propylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4610839.png)
![(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone](/img/structure/B4610847.png)
